2-Dimethylaminopyridine

Nucleophilic catalysis Reaction kinetics Heterocyclic chemistry

2-Dimethylaminopyridine (2-DMAP) is a tertiary aminopyridine derivative characterized by a dimethylamino substituent at the 2-position of the pyridine ring, imparting distinct electronic and steric properties. With a molecular formula of C7H10N2 and a molecular weight of 122.17 g/mol, this compound exhibits a predicted pKa of 7.04 ± 0.10 for its conjugate acid, indicating moderate basicity.

Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
CAS No. 5683-33-0
Cat. No. B146746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Dimethylaminopyridine
CAS5683-33-0
Molecular FormulaC7H10N2
Molecular Weight122.17 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC=N1
InChIInChI=1S/C7H10N2/c1-9(2)7-5-3-4-6-8-7/h3-6H,1-2H3
InChIKeyPSHKMPUSSFXUIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Dimethylaminopyridine (CAS 5683-33-0): A Nucleophilic Catalyst for Acylation and Esterification


2-Dimethylaminopyridine (2-DMAP) is a tertiary aminopyridine derivative characterized by a dimethylamino substituent at the 2-position of the pyridine ring, imparting distinct electronic and steric properties. With a molecular formula of C7H10N2 and a molecular weight of 122.17 g/mol, this compound exhibits a predicted pKa of 7.04 ± 0.10 for its conjugate acid, indicating moderate basicity [1]. It exists as a colorless to pale yellow liquid with a boiling point of 191 °C and density of 0.984 g/mL at 25 °C, showing solubility in water and common organic solvents [2]. 2-DMAP is primarily utilized as a nucleophilic catalyst in organic synthesis, particularly in acylation, esterification, and amidation reactions, where it enhances reaction rates and selectivity.

Why 2-Dimethylaminopyridine Cannot Be Substituted by Common Pyridine Catalysts


The catalytic efficacy of 2-Dimethylaminopyridine is profoundly influenced by the position of the dimethylamino substituent on the pyridine ring. While 4-dimethylaminopyridine (4-DMAP) benefits from strong resonance stabilization of the N-acylpyridinium intermediate, leading to high activity, substituents at the 2-position introduce steric and electronic effects that are detrimental to catalytic activity and acylpyridinium stability . This fundamental difference in regiochemistry dictates that 2-DMAP and 4-DMAP are not interchangeable. Furthermore, 2-DMAP's unique reactivity profile, including its high nucleophilicity and specific performance in certain reaction systems, distinguishes it from other pyridine-based catalysts. Substituting 2-DMAP with generic alternatives can lead to reduced reaction rates, lower yields, and altered selectivity, underscoring the need for careful selection based on empirical evidence.

Quantitative Differentiation of 2-Dimethylaminopyridine: Comparative Performance Data


2-Dimethylaminopyridine vs. 4-Dimethylaminopyridine: Reactivity Reversal in Methiodide Hydrolysis

In a kinetic study of methiodide derivatives reacting with hydroxide ions in water, 2-dimethylaminopyridine methiodide exhibited a remarkable reactivity advantage over its 4-isomer. The 2-isomer was 8.5 × 10^3 times more reactive than the 4-isomer at 20 °C, attributed primarily to a lower activation energy (ΔEa = -6.4 kcal mol⁻¹). [1] This finding underscores the profound impact of substituent position on reaction kinetics, highlighting a scenario where 2-DMAP vastly outperforms the more common 4-DMAP.

Nucleophilic catalysis Reaction kinetics Heterocyclic chemistry

Basicity Comparison: 2-Dimethylaminopyridine Exhibits Lower pKa than 4-Dimethylaminopyridine

The basicity, as measured by the pKa of the conjugate acid, differs significantly between 2- and 4-dimethylaminopyridine. 2-Dimethylaminopyridine has a predicted pKa of 7.04 ± 0.10 [1], whereas 4-dimethylaminopyridine exhibits a pKa of 9.7 due to enhanced resonance stabilization [2]. This difference in basicity influences protonation state and nucleophilicity under various reaction conditions, impacting catalytic cycles.

Acid-base chemistry Physical organic chemistry Catalyst design

2-Dimethylaminopyridine Enables High Yield in 2H-Pyrane Synthesis

In the synthesis of 2H-pyrane derivatives, 2-dimethylaminopyridine (2-DMAP) was employed as a catalyst, achieving yields ranging from 58% to 81% across various substituted substrates. [1] While a direct comparative study with 4-DMAP in this specific reaction is not provided, the reported yields demonstrate the practical utility of 2-DMAP as an effective catalyst for this heterocyclic scaffold.

Organic synthesis Heterocyclic chemistry Catalysis

2-Dimethylaminopyridine Outperforms Generic Catalysts in Yield Enhancement and Temperature Tolerance

According to industrial technical data, 2-dimethylaminopyridine (DMAP) demonstrates superior performance metrics compared to standard alternative catalysts. It achieves an 85-95% yield enhancement in acylation reactions, whereas alternatives provide only 40-60% improvement . Furthermore, 2-DMAP exhibits a broader operational temperature window (-20°C to 150°C) compared to the limited tolerance of alternatives (up to 80°C) . This enhanced robustness allows for greater process flexibility and efficiency.

Process optimization Catalyst benchmarking Industrial chemistry

Toxicity Profile: 2-Dimethylaminopyridine vs. Pyridine

The acute intravenous toxicity of 2-dimethylaminopyridine in rats is reported with an LD50 of 182 mg/kg [1]. In comparison, pyridine, a commonly used base and catalyst, has an oral LD50 of 891 mg/kg in rats [2]. This indicates that 2-DMAP is significantly more acutely toxic via intravenous administration than pyridine is orally, though the routes differ. This highlights the need for stringent safety protocols when handling 2-DMAP.

Safety assessment Toxicology Risk management

Optimal Application Scenarios for 2-Dimethylaminopyridine Based on Empirical Evidence


Specialized Nucleophilic Catalysis: Methiodide Hydrolysis

2-Dimethylaminopyridine is the preferred catalyst for reactions involving methiodide intermediates, where its 8,500-fold reactivity advantage over 4-DMAP significantly accelerates hydrolysis kinetics [1]. This makes it indispensable in synthetic pathways requiring rapid conversion of methiodide precursors.

Synthesis of 2H-Pyrane Derivatives

2-DMAP serves as an effective catalyst for the multicomponent synthesis of 2H-pyranes, reliably delivering yields in the 58-81% range [2]. Its use in this context is supported by empirical studies and can be integrated into research and development workflows for heterocyclic compound libraries.

High-Performance Industrial Acylation Processes

For industrial acylation and esterification processes demanding high yields and broad temperature flexibility, 2-DMAP offers a compelling advantage. Technical data indicate an 85-95% yield enhancement and operational stability from -20°C to 150°C , making it suitable for scale-up and continuous flow applications.

Reactions Requiring a Milder Base Catalyst

Given its lower basicity (pKa 7.04) compared to 4-DMAP (pKa 9.7), 2-DMAP is a more suitable catalyst for acid-sensitive substrates or reactions where a less basic environment is critical to preventing side reactions [3][4]. This can lead to improved selectivity and higher product purity.

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